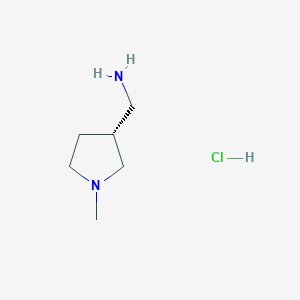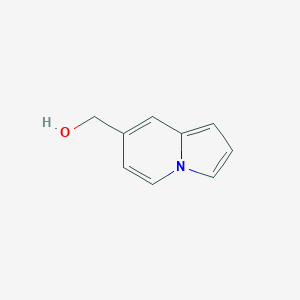
6-Fluoro-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C6H6FNO It is a derivative of pyridine, where the hydrogen atom at the 6th position is replaced by a fluorine atom and the hydrogen atom at the 1st position is replaced by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-methylpyridin-2(1H)-one using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of fluorinating agents and solvents may also be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 6-fluoro-1-methylpiperidine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-fluoro-1-methylpiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy and reduced side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1-methylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-1-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of fluorine.
6-Iodo-1-methylpyridin-2(1H)-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
6-Fluoro-1-methylpyridin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Propriétés
Formule moléculaire |
C6H6FNO |
|---|---|
Poids moléculaire |
127.12 g/mol |
Nom IUPAC |
6-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 |
Clé InChI |
XCTFOLSXSGTSKZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)



![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)



![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)


![Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13673973.png)
